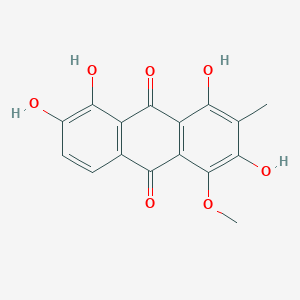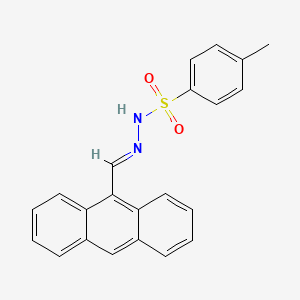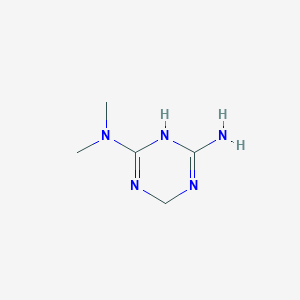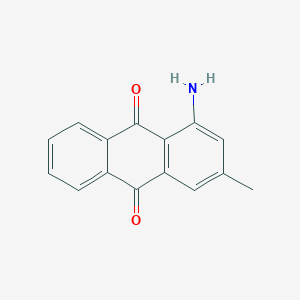
9,10-Anthracenedione, 5-amino-1,4-bis((2-((2-hydroxyethyl)amino)ethyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Anthracenedione, 5-amino-1,4-bis((2-((2-hydroxyethyl)amino)ethyl)amino)- is a derivative of anthracenedione, a class of compounds known for their diverse applications in dyes, pigments, and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 5-amino-1,4-bis((2-((2-hydroxyethyl)amino)ethyl)amino)- typically involves the following steps:
Nitration: The starting material, anthracene, undergoes nitration to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The amino groups are further reacted with 2-chloroethanol to introduce the hydroxyethylamino groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
9,10-Anthracenedione, 5-amino-1,4-bis((2-((2-hydroxyethyl)amino)ethyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The amino and hydroxyethylamino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthracenedione derivatives depending on the electrophile used.
Scientific Research Applications
9,10-Anthracenedione, 5-amino-1,4-bis((2-((2-hydroxyethyl)amino)ethyl)amino)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the production of high-performance pigments and dyes for textiles and plastics.
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 5-amino-1,4-bis((2-((2-hydroxyethyl)amino)ethyl)amino)- involves its interaction with cellular components:
Molecular Targets: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.
Pathways Involved: It can induce apoptosis through the activation of caspases and the generation of reactive oxygen species (ROS).
Comparison with Similar Compounds
Similar Compounds
9,10-Anthracenedione, 1,4-bis((4-methylphenyl)amino)-: Known for its use in dyes and pigments.
9,10-Anthracenedione, 1,4-bis((5-hydroxypentyl)amino)-: Studied for its potential in medicinal chemistry.
Uniqueness
9,10-Anthracenedione, 5-amino-1,4-bis((2-((2-hydroxyethyl)amino)ethyl)amino)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and induce apoptosis makes it a promising candidate for anticancer research.
Properties
CAS No. |
80173-32-6 |
|---|---|
Molecular Formula |
C22H29N5O4 |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
5-amino-1,4-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione |
InChI |
InChI=1S/C22H29N5O4/c23-15-3-1-2-14-18(15)22(31)20-17(27-9-7-25-11-13-29)5-4-16(19(20)21(14)30)26-8-6-24-10-12-28/h1-5,24-29H,6-13,23H2 |
InChI Key |
IMLYOYIFCYPINN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)C3=C(C=CC(=C3C2=O)NCCNCCO)NCCNCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Propanoicacid,3-oxo-3-[(2-phenylethyl)amino]-,ethylester](/img/structure/B13144774.png)
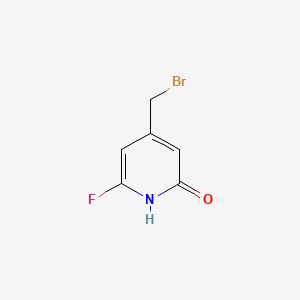
![2,6-Difluorobenzo[d]oxazole](/img/structure/B13144784.png)
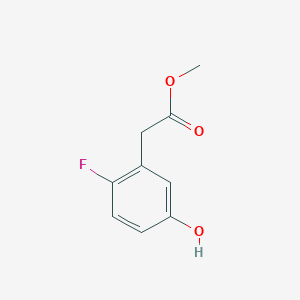
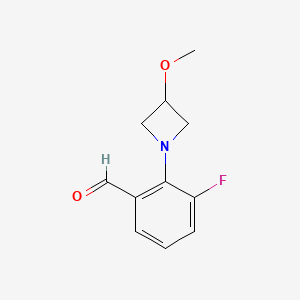
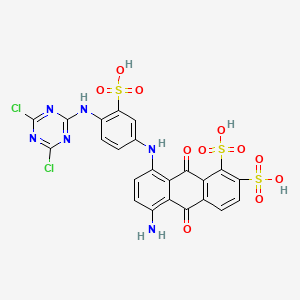
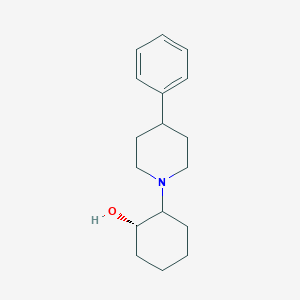
![7-Benzyl-4-(2-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13144813.png)

